molecular formula C6H11ClF3NO2S B2987488 methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride CAS No. 2137135-78-3

methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride

Cat. No.: B2987488
CAS No.: 2137135-78-3
M. Wt: 253.66
InChI Key: MECPPPPHYDEOEG-WCCKRBBISA-N
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Description

Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride is a chiral amino acid ester featuring a trifluoromethylsulfanyl (SCF₃) substituent at the C4 position of the butanoate backbone. This compound is structurally characterized by:

  • A methyl ester group at the carboxyl terminus.
  • A protonated amino group at the C2 position (stabilized as a hydrochloride salt).
  • A sulfur-containing trifluoromethyl group, which introduces significant steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

methyl (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2S.ClH/c1-12-5(11)4(10)2-3-13-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECPPPPHYDEOEG-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable precursor with trifluoromethyltrimethylsilane in the presence of a metal salt, such as tetrabutylammonium fluoride . This reaction proceeds through the formation of a highly reactive trifluoromethide intermediate, which then attacks the carbonyl group of the precursor to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially leading to the inhibition or activation of specific biochemical pathways . This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Methyl (2S)-2-amino-4-(methylsulfanyl)butanoate Hydrochloride

Structural Difference: The C4 substituent is a methylsulfanyl (SCH₃) group instead of SCF₃. Synthesis: Prepared via tosylation of the parent amino acid ester, followed by nucleophilic substitution (e.g., with methanethiol) . Key Properties:

  • Reduced lipophilicity compared to the SCF₃ analog (logP lower by ~1.5 units).
  • Higher susceptibility to oxidative degradation due to the less stable SCH₃ group.

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

Structural Difference: Features a trifluoroethylamino (NHCH₂CF₃) group at C2 and dimethyl substituents at C3. Synthesis: Achieved by reacting methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethylating agents (e.g., trifluoromethanesulfonic anhydride) under basic conditions . Key Properties:

  • Enhanced steric shielding at the amino group due to the CF₃CH₂ moiety.
  • Improved solubility in organic solvents compared to SCF₃ analogs.

Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride

Structural Difference: Cyclobutane ring replaces the linear butanoate chain. Synthesis: Derived from 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid via methyl esterification and deprotection . Key Properties:

  • Rigid cyclobutane structure restricts conformational flexibility.
  • Lower bioavailability due to reduced membrane permeability compared to linear analogs.

Table 1: Comparative Data for Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield (%)
Target Compound C₆H₁₁F₃NO₂S·HCl 278.68 SCF₃ at C4 Not reported
Methyl (2S)-2-amino-4-(SCH₃)butanoate HCl C₆H₁₃NO₂S·HCl 215.70 SCH₃ at C4 85–90%
Methyl (2S)-3,3-dimethyl-2-(NHCH₂CF₃)butanoate C₉H₁₅F₃NO₂ 250.22 NHCH₂CF₃ at C2 ~75%
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₂ClNO₂ 177.63 Cyclobutane backbone 100%

Table 2: Functional Group Impact on Properties

Group Lipophilicity (logP) Metabolic Stability Reactivity
SCF₃ High (~2.8) High Resists oxidation
SCH₃ Moderate (~1.3) Moderate Prone to S-oxidation
NHCH₂CF₃ Moderate (~1.9) High Base-sensitive
Cyclobutane Low (~0.5) Low Strain-driven reactivity

Biological Activity

Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride, also known by its CAS number 2137135-78-3, is a compound with significant potential in medicinal chemistry. Its structure includes a trifluoromethylthio group, which is known to enhance biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H11ClF3NO2S, and it has a molecular weight of 253.67 g/mol. The unique trifluoromethylthio group contributes to its enhanced biological properties compared to related compounds.

PropertyValue
Molecular FormulaC6H11ClF3NO2S
Molecular Weight253.67 g/mol
CAS Number2137135-78-3

The biological activity of this compound is likely attributed to its structural similarity to methionine, a key amino acid involved in various metabolic pathways. The trifluoromethyl group enhances binding affinity to biological targets, potentially increasing the potency and selectivity for specific enzymes and receptors involved in metabolic processes .

Pharmacological Applications

Research indicates that compounds with trifluoromethyl groups often demonstrate:

  • Anticancer Activity : Preliminary studies suggest that derivatives with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, related compounds have exhibited IC50 values better than standard chemotherapeutics like Doxorubicin against various cancer cell lines .
  • Antimicrobial Properties : The presence of the trifluoromethylthio group may enhance antimicrobial efficacy. Similar compounds have demonstrated significant antibacterial activity against resistant strains .

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies on analogs of this compound have shown that they can down-regulate key genes involved in tumorigenesis, such as TP53, BRCA1, and EGFR. These findings suggest a mechanism by which the compound may exert its anticancer effects .
  • Antimicrobial Efficacy : A study investigating the impact of trifluoromethyl and sulfonyl groups on various derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) against pathogens like E. coli and C. albicans, indicating potential for development as antimicrobial agents .

Comparative Analysis with Related Compounds

The following table compares this compound with other similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-4-(methylthio)butanoate hydrochlorideContains a methylthio groupLacks the trifluoromethylthio modification
2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoateTrifluoromethyl groups presentDifferent backbone structure compared to the target compound
(2S)-2-amino-n-benzyl-4-(trifluoromethylsulfanyl)butanamideBenzyl substitution instead of methylAlters pharmacokinetic properties due to benzyl group

This comparison highlights the unique structural features of this compound that may contribute to its distinct biological activities.

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

  • In vivo Studies : To evaluate the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To elucidate the specific pathways influenced by this compound.

Q & A

Q. What are the recommended methodologies for synthesizing methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride with high enantiomeric purity?

Answer:

  • Chiral synthesis : Utilize asymmetric catalysis or chiral auxiliaries to control stereochemistry at the (2S)-position. For example, tert-butyl-protected amino acids (e.g., (2S,3R)-tert-butyl esters) can serve as chiral precursors for enantioselective synthesis .
  • Sulfanyl group introduction : React trifluoromethylsulfanylating agents (e.g., (CF₃S)₂) with intermediates like 4-mercaptobutanoate derivatives under controlled pH (e.g., NH₄F buffers) to avoid racemization .
  • Purification : Employ preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate enantiomerically pure fractions .

Q. How can researchers optimize solid-phase extraction (SPE) protocols for isolating this compound from complex matrices (e.g., wastewater)?

Answer:

  • Sorbent selection : Use hydrophilic-lipophilic balance (HLB) cartridges for broad-spectrum retention of polar and nonpolar analytes. HLB outperforms mixed-mode sorbents (MCX/MAX) for sulfanyl-containing compounds .
  • Conditioning : Precondition cartridges with 2 mL methanol followed by 2 mL acidified water (pH 2–3 with formic acid) to enhance analyte retention .
  • Elution : Apply 2-propanol:methanol (1:1, v/v) with 0.1% NH₄OH to recover the compound efficiently. Validate recovery rates via spiked internal standards (e.g., deuterated analogs) .

Q. What analytical techniques are most effective for structural elucidation and quantification?

Answer:

  • LC-MS/MS : Use reversed-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions for the molecular ion [M+H]⁺ (e.g., m/z 292 → 174 for fragmentation patterns) .
  • NMR : ¹H and ¹⁹F NMR in DMSO-d₆ to confirm the trifluoromethylsulfanyl group and stereochemistry. Compare chemical shifts with analogous compounds (e.g., methyl 4-aminothiophene-3-carboxylate hydrochloride, δ 7.2–7.5 ppm for aromatic protons) .

Advanced Research Questions

Q. How can researchers address discrepancies in stability data for this compound under varying pH and temperature conditions?

Answer:

  • Experimental design : Conduct accelerated stability studies using a split-split-plot design (e.g., pH 3–9, 25–60°C, 4-week duration) to model degradation kinetics .
  • Contradiction resolution : Use ANOVA to identify interaction effects (e.g., pH × temperature). For instance, acidic conditions (pH 3) at 40°C may hydrolyze the ester group, while neutral conditions preserve integrity .

Q. What strategies are recommended for studying the environmental fate of this compound, particularly its persistence in aquatic systems?

Answer:

  • Fate modeling : Apply fugacity models to predict partitioning coefficients (log Kow) and biodegradation rates. Compare with experimental data from river water microcosms .
  • Metabolite tracking : Use high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., sulfoxide derivatives via oxidation) in effluent samples .

Q. How can researchers design experiments to assess chiral-specific interactions of this compound with biological targets (e.g., enzymes)?

Answer:

  • Enantioselective assays : Perform kinetic resolution using chiral HPLC to separate (2S) and (2R) forms. Test inhibitory effects on enzymes (e.g., aminotransferases) via fluorescence polarization .
  • Molecular docking : Simulate binding affinities with homology models of target proteins (e.g., bacterial aminoacyl-tRNA synthetases) to rationalize stereochemical preferences .

Methodological Challenges and Solutions

Q. How should researchers mitigate adsorption losses during sample preparation?

Answer:

  • Glassware silanization : Treat glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to prevent nonspecific binding of the amino group .
  • Matrix modifiers : Add 1% BSA to aqueous solutions to block active sites on SPE sorbents .

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across studies?

Answer:

  • Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity (e.g., differences in cell lines or exposure times) .
  • Sensitivity analysis : Rank variables (e.g., concentration, incubation time) by their contribution to variance via Monte Carlo simulations .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during hydrolysis .
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact, as sulfanyl groups can cause irritation .

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